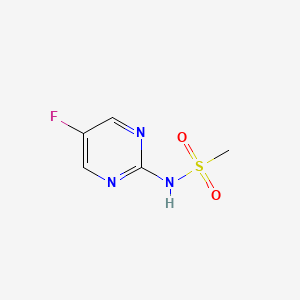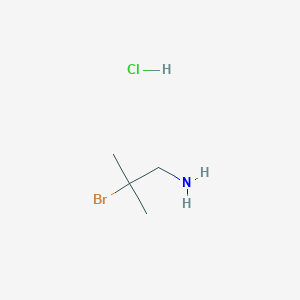
2-Bromo-2-methylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine derivative and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid or bromine. The reaction conditions usually include a solvent like acetic acid or water, and the reaction is performed at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same bromination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, water, and alcohols. The reactions are typically carried out in polar solvents.
Elimination Reactions: Reagents such as sodium or potassium hydroxide in ethanol are used, and the reaction is performed under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-methylpropan-1-amine derivatives.
Elimination Reactions: The major product is 2-methylpropene.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Bromo-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrochloride involves its reactivity as a brominated amine. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound can also form carbocations, which are intermediates in many organic reactions. These carbocations can then react with nucleophiles to form various products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methylpropan-1-amine hydrochloride
- 2-Iodo-2-methylpropan-1-amine hydrochloride
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
Uniqueness
2-Bromo-2-methylpropan-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methoxy counterparts. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical transformations.
Properties
Molecular Formula |
C4H11BrClN |
|---|---|
Molecular Weight |
188.49 g/mol |
IUPAC Name |
2-bromo-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
InChI Key |
FFALRUITWIBIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


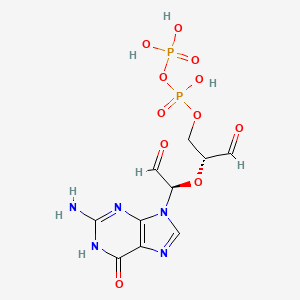
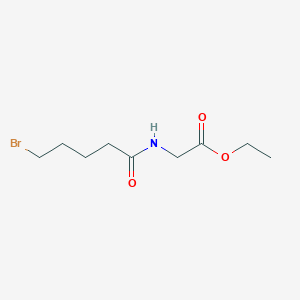
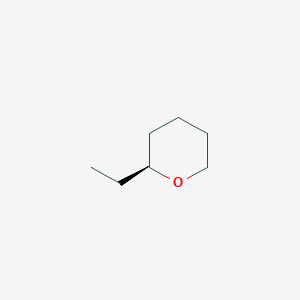
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
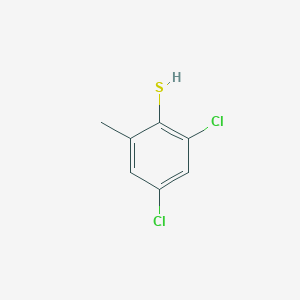

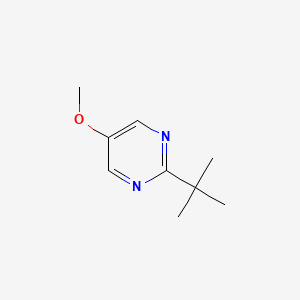
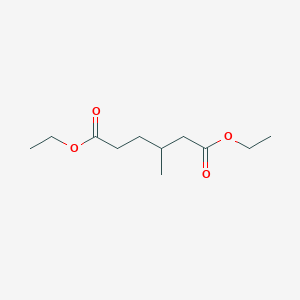
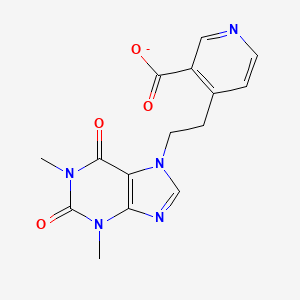

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
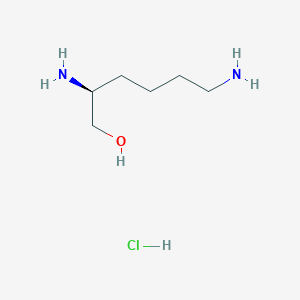
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
